molecular formula C17H17N3O5S2 B2897473 N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide CAS No. 1207646-03-4

N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide

Cat. No. B2897473
CAS RN: 1207646-03-4
M. Wt: 407.46
InChI Key: KQOATWHXUNAEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and COVID-19 Drug Research

N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide, have shown potential in antimalarial activity and are being investigated for their application as COVID-19 drugs. These derivatives have demonstrated in vitro antimalarial activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Their effectiveness as antimalarial agents and potential applications in treating COVID-19 highlight their significance in pharmaceutical research (Fahim & Ismael, 2021).

Cancer Research

Sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research indicates the potential of these compounds in developing novel treatments for cancer, emphasizing the therapeutic versatility of sulfonamide derivatives (Ghorab et al., 2016).

Catalytic Applications

Certain derivatives of N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide have been used as catalysts in organic synthesis. For example, a N-bromo sulfonamide reagent was synthesized and used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This illustrates the compound's utility in facilitating chemical reactions, which is crucial in synthetic chemistry (Khazaei et al., 2016).

Environmental Analysis

These compounds have also been involved in environmental chemistry, particularly in the detection and determination of herbicides and their transformation products in environmental waters. This application is crucial for monitoring and managing the environmental impact of agricultural chemicals (Laganà et al., 2002).

Positron Emission Tomography (PET) Ligand Research

Derivatives of N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide have been evaluated as potential PET ligands for investigating central neurokinin(1) (NK1) receptors. This research contributes to the development of diagnostic tools in neuroscience and pharmacology (Mey et al., 2005).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-11-3-4-13(7-12(11)2)20-17(21)9-26(22,23)14-5-6-15-16(8-14)27(24,25)19-10-18-15/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOATWHXUNAEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.